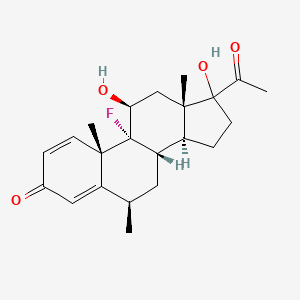

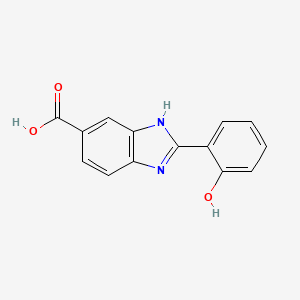

![molecular formula C13H19NO4 B1146082 rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 148257-06-1](/img/structure/B1146082.png)

rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar bicyclic amino acids involves stereoselective and scalable methodologies. For instance, Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a related compound, by adjusting reaction conditions and employing optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase. This process significantly shortened the known literature procedures for these types of unnatural amino acids (Bakonyi et al., 2013).

Molecular Structure Analysis

The molecular structure and conformation of similar compounds have been elucidated using various techniques. For example, Cetina et al. (2003) determined the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. Conformational analysis supported by molecular mechanics and the overlapping spheres method provided insights into the energy landscape of such molecules (Cetina et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis of Optically Pure Carboxylic Acid Segments

Optically pure carboxylic acid segments are crucial intermediates in the synthesis of naturally occurring bicyclic depsipeptide histone deacetylase inhibitors, which are important anticancer agents. A study by Katoh et al. (2019) demonstrated an efficient method for producing these segments, which could facilitate easier access to these critical anticancer compounds (Katoh et al., 2019).

Asymmetric Synthesis of Amino Acid Derivatives

Asymmetric synthesis is a key process in producing enantiopure compounds, which are essential for drug development. Songis et al. (2007) described the synthesis of enantiopure bicyclic β-amino acids through asymmetric Diels–Alder reactions, providing a rare example of such synthesis by microwave activation (Songis et al., 2007).

Advanced Polymer Materials

Research by Okoroanyanwu et al. (1998) explored the synthesis and characterization of new alicyclic polymers designed for 193 nm photoresist materials. These materials are based on cycloaliphatic co- and terpolymers, showcasing the application of related carboxylic acid derivatives in developing advanced materials for microfabrication processes (Okoroanyanwu et al., 1998).

N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) reported on the use of H3PW12O40 as an efficient catalyst for the N-tert-butoxycarbonylation of amines, a critical reaction for protecting amino groups during the synthesis of pharmaceuticals. This process emphasizes the role of related compounds in facilitating the synthesis of protected amines with high efficiency and selectivity (Heydari et al., 2007).

Enantiopure Building Blocks for Synthesis

Enantiomerically pure chiral building blocks are fundamental for synthesizing carbocyclic nucleoside analogues, as demonstrated by Helmchen et al. (1993). Their work highlights the synthesis of (+)-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one, a precursor for the antiviral antibiotic aristeromycin, showcasing the importance of these compounds in developing new antiviral drugs (Helmchen et al., 1993).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMJBHUNSHDFPT-XFWSIPNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1[C@@H]2C[C@H]([C@@H]1C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

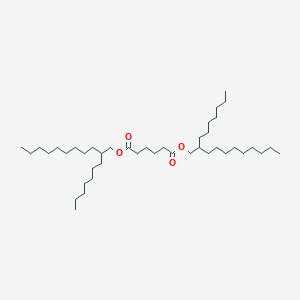

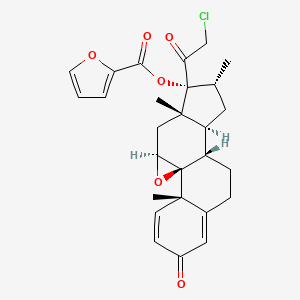

![Carbamic acid, [1-cyano-2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl](/img/no-structure.png)

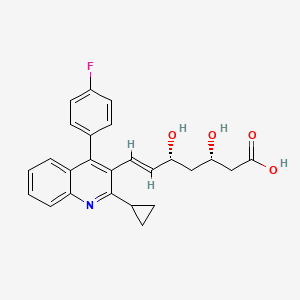

![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)